molecular formula C17H17BrN4O3 B10897948 4-bromo-N-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropan]-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

4-bromo-N-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropan]-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

Cat. No.: B10897948
M. Wt: 405.2 g/mol
InChI Key: IGNFPGGOCGAFRI-UHFFFAOYSA-N
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Description

4-bromo-N-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-spiro[2-aza-4,7-methanoisoindole-8,1’-cyclopropan]-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique spiro structure, which includes a pyrazole ring and a cyclopropane ring fused to an isoindole moiety

Preparation Methods

The synthesis of 4-bromo-N-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-spiro[2-aza-4,7-methanoisoindole-8,1’-cyclopropan]-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide involves multiple steps. One common synthetic route starts with the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . This reaction leads to the formation of an intermediate, which is further functionalized to introduce the pyrazole and cyclopropane rings. The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

4-bromo-N-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-spiro[2-aza-4,7-methanoisoindole-8,1’-cyclopropan]-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

4-bromo-N-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-spiro[2-aza-4,7-methanoisoindole-8,1’-cyclopropan]-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-bromo-N-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-spiro[2-aza-4,7-methanoisoindole-8,1’-cyclopropan]-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Properties

Molecular Formula

C17H17BrN4O3

Molecular Weight

405.2 g/mol

IUPAC Name

4-bromo-N-(3,5-dioxospiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1'-cyclopropane]-4-yl)-1,5-dimethylpyrazole-3-carboxamide

InChI

InChI=1S/C17H17BrN4O3/c1-7-12(18)13(19-21(7)2)14(23)20-22-15(24)10-8-3-4-9(11(10)16(22)25)17(8)5-6-17/h3-4,8-11H,5-6H2,1-2H3,(H,20,23)

InChI Key

IGNFPGGOCGAFRI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C(=O)NN2C(=O)C3C4C=CC(C3C2=O)C45CC5)Br

Origin of Product

United States

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